2-(Bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids or boronate esters . For instance, 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an important intermediate to synthesize pitavastatin calcium, was prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate via reduction by KBH4/ZnCl2 and then bromide by PBr3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Reactivity
Regioselective Halogenation : A study detailed a highly regioselective method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing the compound's utility as a precursor for further chemical modifications (Yamane, Mitsudera, & Shundoh, 2004). This process underscores the versatility of 2-(Bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole in synthesizing complex molecules.
Extended Oxazoles Synthesis : Another research effort utilized 2-(halomethyl)-4,5-diaryloxazoles, including the bromomethyl variant, for synthetic elaboration, demonstrating its role in constructing oxaprozin, an anti-inflammatory drug, without focusing on drug use or dosage (Patil & Luzzio, 2016).
Material Science and Photoluminescence
Fluorophores Development : In material science, the compound contributed to the synthesis of novel oxazol-5-one fluorophores, which emit blue and green light. This application is vital for developing photoluminescent materials with potential use in optical devices and sensors (Ozturk Urut, Aydin, Topkaya, Sahin, & Alp, 2018).
Antimicrobial and Biological Activities
Antimicrobial Potency : The structural motif of this compound has been leveraged in synthesizing compounds with antimicrobial properties. A study highlighted the synthesis of 1,2,3-triazoles tethering the fluorinated oxazole and showed significant antimicrobial activity, indicating the compound's potential as a scaffold in drug discovery (Rezki, Mayaba, Al-blewi, Aouad, & El Ashry, 2017).
Properties
IUPAC Name |
2-(bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQYADVKZNXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270372 | |
Record name | 2-(Bromomethyl)-5-(4-fluorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855991-59-2 | |
Record name | 2-(Bromomethyl)-5-(4-fluorophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855991-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-5-(4-fluorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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